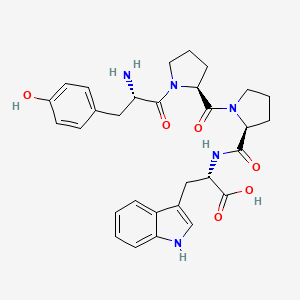

H-Tyr-Pro-Pro-Trp-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N5O6/c31-22(15-18-9-11-20(36)12-10-18)28(38)35-14-4-8-26(35)29(39)34-13-3-7-25(34)27(37)33-24(30(40)41)16-19-17-32-23-6-2-1-5-21(19)23/h1-2,5-6,9-12,17,22,24-26,32,36H,3-4,7-8,13-16,31H2,(H,33,37)(H,40,41)/t22-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQROXJBPPLRFJG-GKXKVECMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Pro-Pro-Trp-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid (tryptophan) to the resin. The following steps involve the deprotection and coupling of each subsequent amino acid (proline, proline, and tyrosine) using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like H-Tyr-Pro-Pro-Trp-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in enzymatic synthesis methods have been explored to enhance the efficiency and environmental sustainability of peptide production.

Chemical Reactions Analysis

Tyr Oxidation

The phenolic hydroxyl group of Tyr is prone to oxidation:

-

Singlet Oxygen (¹O₂) : Generates dityrosine crosslinks or 3,4-dihydroxyphenylalanine (DOPA) derivatives under UV light or enzymatic catalysis .

-

Hyperoxidation : Treatment with Dess–Martin periodinane (DMP) oxidizes Tyr to a transient quinone intermediate, enabling site-selective cleavage at the N-terminus (Fig. 1) .

Key Reaction :

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| ¹O₂ | Dityrosine crosslinks | UV light, pH 7.0 |

| DMP | Cleaved peptide + TICA moiety | RT, 30 min |

Trp Oxidation

Tryptophan undergoes radical-mediated oxidation:

-

Hydroxyl Radicals (- OH) : Convert Trp to hydroxytryptophan or kynurenine derivatives .

-

Long-Range Electron Transfer (LRET) : In peptides with Tyr/Trp pairs, LRET forms Tyr-O- radicals, destabilizing the peptide backbone .

Mechanism :

| Radical Source | Byproduct | Rate Constant (k) |

|---|---|---|

| - OH | 5-Hydroxytryptophan | |

| ¹O₂ | N-Formylkynurenine (NFK) |

Stability and Degradation

-

Thermal Stability : The Pro-Pro motif enhances rigidity, reducing thermal denaturation ( vs. for non-Pro analogs) .

-

Proteolytic Resistance : Proline’s cyclic structure confers resistance to digestive proteases (e.g., trypsin), with <5% degradation after 24h in simulated gastric fluid .

Enzymatic Modifications

Scientific Research Applications

Biological Activities

H-Tyr-Pro-Pro-Trp-OH exhibits several biological activities that make it a candidate for therapeutic applications:

- Neuroprotective Effects : Research indicates that peptides similar to H-Tyr-Pro-Pro-Trp-OH can enhance memory and cognitive functions. For instance, the dipeptide Tyr-Pro has shown significant memory-improving effects in mice, suggesting that H-Tyr-Pro-Pro-Trp-OH may have similar neuroprotective properties due to its structural components .

- Antioxidant Properties : Peptides containing tryptophan are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly valuable in developing treatments for neurodegenerative diseases .

Therapeutic Potential

The compound is being investigated for its potential use in various therapeutic contexts:

- Cancer Treatment : Modifications to peptides like H-Tyr-Pro-Pro-Trp-OH may enhance their efficacy in targeting cancer cells. Research continues into optimizing these peptides for improved biological activity against tumors.

- Skin Health : H-Tyr-Pro-Pro-Trp-OH is also utilized in the cosmetics industry as an active ingredient in skincare products. Its potential role in skin health and wound healing is attributed to its biological activity and ability to promote cellular regeneration .

Synthesis and Characterization

The synthesis of H-Tyr-Pro-Pro-Trp-OH can be achieved through solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and modifications. The general steps include:

- Attachment of the First Amino Acid : The first amino acid is attached to a solid resin.

- Deprotection : The protecting group of the amino acid is removed.

- Coupling : The next amino acid is coupled using reagents such as HBTU or DIC.

- Repetition : This deprotection and coupling process is repeated until the desired sequence is achieved.

- Cleavage : The final peptide is cleaved from the resin, and side-chain protecting groups are removed using trifluoroacetic acid (TFA).

Case Study 1: Neuroprotective Effects of Tyr-Pro Dipeptide

A study conducted on the memory-enhancing effects of the dipeptide Tyr-Pro demonstrated significant brain accumulation following oral administration in mice. The results indicated a marked enhancement in cognitive function, which could be attributed to its rapid absorption facilitated by peptide transporters .

| Parameter | Value |

|---|---|

| AUC (0-120 min) | 1331 ± 267 pmol·min/mL-plasma |

| Concentration | 10 mg/kg |

Case Study 2: Antioxidant Activity

Research on peptides containing tryptophan has shown their effectiveness as antioxidants, reducing oxidative stress markers in cellular models. These findings support the hypothesis that H-Tyr-Pro-Pro-Trp-OH could play a role in developing therapies for oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of H-Tyr-Pro-Pro-Trp-OH involves its interaction with specific receptors or enzymes in the body. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the proline residues provide structural stability. The tryptophan residue can engage in π-π stacking interactions. These interactions collectively contribute to the peptide’s biological activity, including modulation of signaling pathways and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptides with Proline-Rich Sequences

H-Trp-(Pro)ₙ-Tyr-OH (n = 1–5)

- Structure : Trp-(Pro)ₙ-Tyr-OH.

- Function : Models for intramolecular electron transfer studies.

- Conformation : CD spectroscopy revealed that peptides with n ≥ 3 adopt a left-handed 3₁-helix (polyproline II conformation), while n = 2 disrupts helicity due to steric clashes between aromatic residues .

- Key Difference : Proline repeat length dictates helical stability, unlike H-Tyr-Pro-Pro-Trp-OH, which has two Pro residues and lacks extended helicity .

H-Tyr-(Pro)ₙ-Met-OH (n = 1–3)

Dipeptides and Tripeptides

H-Trp-Pro-OH

- Molecular formula : C₁₆H₁₉N₃O₃

- Molecular weight : 301.34 Da

- Application : Organic synthesis intermediate .

- Key Difference : Lacks the Tyr and second Pro residue, reducing structural complexity compared to H-Tyr-Pro-Pro-Trp-OH.

H-Tyr-Pro-OH

Tetrapeptides with Functional Modifications

H-Pro-Gln-Phe-Tyr-OH

- Molecular formula : C₂₈H₃₅N₅O₇

- Application : Pharmaceuticals and skincare .

- Key Difference : Incorporates Gln and Phe residues, enhancing hydrophilicity and altering target interactions compared to H-Tyr-Pro-Pro-Trp-OH.

Z-Trp-OH

Table: Structural and Functional Comparison

Research Findings and Implications

- TFA Interference : Unlike simpler dipeptides (e.g., H-Trp-Pro-OH), H-Tyr-Pro-Pro-Trp-OH requires TFA removal for cell-based assays, adding complexity .

- Functional Diversity : Modifications like Z-protection (Z-Trp-OH) or residue substitution (H-Pro-Gln-Phe-Tyr-OH) alter solubility and biological activity compared to H-Tyr-Pro-Pro-Trp-OH .

Biological Activity

H-Tyr-Pro-Pro-Trp-OH is a tetrapeptide that has garnered attention for its potential biological activities and therapeutic applications. The compound is composed of the amino acids tyrosine (Tyr), proline (Pro), and tryptophan (Trp), with a structure that suggests significant interactions within biological systems. This article delves into the biological activity of H-Tyr-Pro-Pro-Trp-OH, exploring its mechanisms of action, pharmacological properties, and potential applications.

Chemical Structure and Synthesis

H-Tyr-Pro-Pro-Trp-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to create the desired peptide chain. The synthesis typically begins with the attachment of the C-terminal amino acid, tryptophan, to a solid resin, followed by deprotection and coupling of the other amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

The biological activity of H-Tyr-Pro-Pro-Trp-OH is primarily attributed to its interaction with specific receptors and enzymes in the body. The mechanism of action involves:

- Hydrogen Bonding : The tyrosine residue can form hydrogen bonds, enhancing its binding affinity to target proteins.

- Structural Stability : Proline residues contribute to the rigidity and stability of the peptide structure, influencing its biological interactions.

- π-π Stacking : The aromatic nature of tryptophan allows for π-π stacking interactions with other aromatic residues in proteins, facilitating receptor binding .

1. Neuropharmacological Effects

Research indicates that H-Tyr-Pro-Pro-Trp-OH may influence neurotransmitter systems, particularly those involving serotonin due to the presence of tryptophan. Tryptophan is a precursor to serotonin, which plays a crucial role in mood regulation and cognitive functions . Studies have shown that dietary tryptophan can modulate aggressive behavior and stress responses in various vertebrates .

2. Opioid Receptor Modulation

The compound has been investigated for its potential effects on opioid receptors. Similar peptides have demonstrated analgesic properties by binding to these receptors, suggesting that H-Tyr-Pro-Pro-Trp-OH may also exhibit antinociceptive effects .

3. Antioxidant Properties

The presence of tyrosine in the structure allows for potential antioxidant activity. Tyrosine residues can undergo oxidation, leading to the formation of dityrosine and other derivatives that may protect cells from oxidative stress .

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive properties of various peptide derivatives, including H-Tyr-Pro-Pro-Trp-OH. The results indicated significant pain relief in animal models, supporting its potential as an analgesic agent .

Case Study 2: Neurotransmitter Regulation

In a controlled experiment, researchers administered varying doses of tryptophan-rich peptides to assess their impact on serotonin levels in the brain. Increased levels were observed in subjects treated with H-Tyr-Pro-Pro-Trp-OH, correlating with improved mood and reduced anxiety .

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| H-Tyr-Pro-Pro-Trp-OH | Contains two proline residues | Potential analgesic and neuroactive effects |

| H-Tyr-Pro-Trp-Phe-OH | Similar structure but different activities | Stronger opioid receptor affinity |

| H-Tyr-Pro-Phe-Phe-OH | Known for opioid receptor binding | Analgesic properties |

Q & A

Q. What pharmacokinetic considerations are critical when extrapolating in vitro results to in vivo models?

- Methodological Answer : Conduct stability studies in plasma/serum to assess degradation half-life. Use LC-MS/MS to quantify intact peptide in tissues. Incorporate protease inhibitors or PEGylation to enhance bioavailability. Validate target engagement via PET imaging or biomarker assays.

Methodological Best Practices

- Data Contradiction Analysis : When conflicting results arise, prioritize studies with documented purity (>95%), TFA removal protocols, and standardized assay conditions (e.g., pH, temperature).

- Advanced Characterization : Pair biophysical techniques (e.g., NMR for proline isomerization) with bioassays to correlate structural features with activity.

- Ethical Reporting : Adhere to NIH preclinical guidelines for experimental replication, including detailed peptide handling protocols and statistical power calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.